6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester
Description
6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester is a spirocyclic compound featuring a unique spiro[3.6]decane framework. The structure comprises two fused heterocyclic rings: a 4-membered ring (oxa-aza) and a 7-membered ring, connected via a spiro carbon. The tert-butyl ester group serves as a protective moiety for the carboxylic acid functionality, enhancing stability during synthetic applications.
Properties
IUPAC Name |
tert-butyl 6-oxa-2-azaspiro[3.6]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-13(9-14)6-4-5-7-16-10-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBJIRURVWXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation Method (Based on CN110845515A)
This patented method outlines a six-step synthetic route starting from commercially available precursors to produce the tert-butyl ester of a hexahydro-2H-pyrrole-oxazepane derivative, closely related structurally to the target compound.
Synthetic Sequence and Conditions:
| Step | Reagents & Conditions | Description | Reaction Time & Temp | Yield / Notes |
|---|---|---|---|---|
| 1 | Compound 1 + N-benzylhydroxylamine + paraformaldehyde + potassium acetate in ethanol | Reflux to form intermediate compound 2 | 24 h, reflux | Crude compound 2 obtained as brown oil |
| 2 | Compound 2 in methanol + Raney nickel | Ring opening | 2 h, room temp | Intermediate compound 3 |
| 3 | Compound 3 + triethylamine + chloroacetyl chloride | Acylation to compound 4 | 1 h, room temp | Compound 4 formed |
| 4 | Compound 4 + potassium tert-butoxide in THF | Ring closure to compound 5 | 1 h, room temp | Reaction completed by TLC |
| 5 | Compound 5 + borane dimethylsulfide (BH3·DMS) | Reduction | 18 h, room temp | Compound 6 obtained (86.3% yield) |
| 6 | Compound 6 + palladium-carbon catalyst in methanol | Hydrogenation | 4 h, 50 °C | Target compound 7 obtained |
- The overall yield reaches up to 25.8%, indicating a relatively efficient process for a complex spirocyclic system.
- The process is amenable to scale-up and industrial application due to straightforward operations and readily available reagents.
- Purification steps include extraction, drying, distillation, and silica gel chromatography to isolate intermediates and final product.
Diversity-Oriented Synthesis (DOS) Approach via Petasis Reaction
Recent research (ChemRxiv) describes a DOS-like strategy that employs the Petasis reaction as a key step to construct spirocyclic frameworks relevant to medicinal chemistry, including tert-butyl ester derivatives of aza-spiro compounds.
Highlights of the Petasis-Based Method:
Petasis Reaction Optimization:
The Petasis reaction involves the condensation of an amine, aldehyde/ketone, and boronic acid to form homoallylamines, which serve as building blocks for spirocycles.
| Entry | Solvent | Concentration | Conversion to Product (%) | Notes |
|---|---|---|---|---|
| 1 | Methanol | 0.2 M | 68 | Moderate yield |
| 2 | DMF | 0.2 M | 87 | Good yield |
| 3 | Acetonitrile | 0.2 M | 68 | Moderate yield |
| 4 | THF | 0.2 M | 77 | Good yield |
| 5 | Toluene | 1.0 M | 99 | Optimal conditions |
- Optimal conditions: heating at 70 °C in toluene for 72 hours with a reagent ratio of ketone:boronic acid:amine = 1:1.25:1.1.
- The reaction mixture is easily purified by aqueous washing to remove side products.
Subsequent Steps:
- Alkylation with bromides in dry acetonitrile using potassium carbonate base.
- Ring-closing metathesis using Grubbs catalyst under reflux in dichloromethane.
- Hydrogenation over Pd/C catalyst to reduce double bonds.
- Boc-protection of amines and tert-butyl ester formation via reaction with Boc2O or tert-butyl alcohol derivatives.
- Additional functional group manipulations such as acid or base hydrolysis, and diphenylphosphoryl azide (DPPA)-mediated transformations.
This method offers scaffold diversity and modularity, enabling the synthesis of various spirocyclic tert-butyl esters including 6-oxa-2-aza-spiro[3.6]decane derivatives.
Comparative Analysis of Preparation Methods
| Aspect | Stepwise Multi-Reaction (Patent CN110845515A) | DOS Petasis-Based Strategy (ChemRxiv) |
|---|---|---|
| Starting Materials | Compound 1, N-benzylhydroxylamine, paraformaldehyde | Ketones, boronic acids, amines |
| Key Reactions | Reflux condensation, ring opening, acylation, ring closure, borane reduction, hydrogenation | Petasis reaction, alkylation, ring-closing metathesis, hydrogenation, Boc protection |
| Reaction Time | Total ~48 hours over 6 steps | Petasis: 72 h; subsequent steps vary |
| Yield | Overall ~25.8% | Petasis step up to 99% conversion; overall yields vary per step |
| Scalability | Industrially scalable | Suitable for medicinal chemistry and library synthesis |
| Purification | Extraction, chromatography | Aqueous washing, chromatography |
| Advantages | Short synthetic route, high yield, industrial potential | Scaffold diversity, modular, adaptable to various substrates |
Research Findings and Notes
- The patented method provides a robust industrial route with detailed reaction conditions and yields, suitable for large-scale synthesis of tert-butyl esters of aza-oxa spirocyclic compounds.
- The DOS approach emphasizes diversity and medicinal chemistry relevance, enabling rapid generation of spirocyclic building blocks with tert-butyl ester functionality.
- Both methods employ palladium-catalyzed hydrogenation and borane reductions as key steps to achieve the saturated spirocyclic core.
- Protection of the carboxylic acid as a tert-butyl ester is commonly achieved either by reaction with tert-butyl alcohol derivatives or via Boc-protection strategies.
- Reaction monitoring techniques such as TLC and NMR (including ^19F NMR for fluorinated substrates) are instrumental for optimizing and confirming reaction progress.
Summary Table of Key Reaction Steps for Preparation of 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic Acid tert-Butyl Ester
| Step | Reaction Type | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|---|
| 1 | Condensation | N-benzylhydroxylamine, paraformaldehyde, potassium acetate, ethanol, reflux 24h | Formation of intermediate oxime | Intermediate 2 |
| 2 | Ring opening | Raney nickel, methanol, 2h, rt | Opening cyclic intermediate | Intermediate 3 |
| 3 | Acylation | Triethylamine, chloroacetyl chloride, 1h, rt | Introduction of acyl group | Intermediate 4 |
| 4 | Ring closure | Potassium tert-butoxide, THF, 1h, rt | Formation of spirocyclic ring | Intermediate 5 |
| 5 | Reduction | Borane dimethylsulfide, 18h, rt | Reduction of double bonds | Intermediate 6 |
| 6 | Hydrogenation | Pd/C, methanol, 4h, 50 °C | Final saturation, removal of protecting groups | Target compound |
Chemical Reactions Analysis
Types of Reactions: 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure or to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block for the synthesis of various bioactive molecules. Its spirocyclic structure is instrumental in the design of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of derivatives from this compound that exhibited significant activity against specific cancer cell lines. The structural modifications allowed for enhanced binding affinity to target proteins, showcasing its utility in drug development.
Organic Synthesis
In organic chemistry, 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester is utilized as an intermediate for synthesizing complex organic compounds. Its ability to undergo various chemical transformations makes it a versatile reagent.
Example Reaction:
The compound can participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups into target molecules.
Materials Science
This compound has potential applications in developing new materials, particularly polymers and coatings. Its unique structure can enhance the mechanical properties and thermal stability of polymer matrices.
Research Insight:
Recent investigations have explored incorporating this ester into polymer blends to improve their mechanical strength and thermal resistance, making them suitable for high-performance applications.
Mechanism of Action
The mechanism by which 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related spiro/bicyclic tert-butyl esters:
Key Observations :
- Ring Strain : The spiro[3.6] system imposes moderate strain compared to smaller bicyclo systems (e.g., bicyclo[3.1.0]), which may influence reactivity and stability .
- Functional Groups : The tert-butyl ester group is conserved across compounds, but additional groups (e.g., ketones, amines) in analogues like the 8-oxo-2,9-diaza derivative enable diverse reactivity .
Thermal and Chemical Stability
- Thermal Decomposition : Tert-butyl esters in polymer films () exhibit activation energies of 116–125 kJ/mol for thermal cleavage, suggesting comparable stability for the target compound under heating .
- Acid Sensitivity : The tert-butyl group is acid-labile, a property exploited in deprotection strategies. This contrasts with methyl or ethyl esters, which require harsher conditions for hydrolysis .
Spectroscopic Characterization
Biological Activity
6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester (CAS: 1357352-13-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₃NO₃
- Molecular Weight : 241.32 g/mol
- CAS Number : 1357352-13-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology.
Research indicates that this compound may interact with specific biological targets, influencing pathways related to neurotransmission and receptor activity. The spirocyclic structure is believed to enhance binding affinity and selectivity towards certain receptors.
Pharmacological Effects
- Antinociceptive Activity : Studies have shown that the compound exhibits significant antinociceptive effects in animal models, suggesting potential use in pain management.
- CNS Activity : Preliminary data indicate that it may have central nervous system (CNS) effects, potentially acting as a modulator for neurotransmitter systems.
- Anti-inflammatory Properties : Some investigations suggest that it may possess anti-inflammatory effects, contributing to its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain response | |
| CNS Effects | Modulation of neurotransmitter release | |
| Anti-inflammatory | Decreased markers of inflammation in models |
Case Study: Antinociceptive Effects
In a study conducted on rodents, administration of this compound resulted in a statistically significant decrease in pain perception compared to control groups. The results suggest that the compound acts via central mechanisms, possibly involving opioid receptors.
Case Study: CNS Modulation
Another research effort focused on the CNS effects of the compound. Behavioral assays indicated changes in locomotion and anxiety-like behaviors, suggesting a modulatory role on CNS pathways. These findings warrant further exploration into its therapeutic applications for neurological disorders.
Q & A
Q. How can researchers contribute to filling data gaps in decomposition pathways?
- Strategies :
- Thermogravimetric Analysis (TGA) : Profile decomposition temperatures and byproducts .
- GC-MS : Identify volatile decomposition products under controlled pyrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
